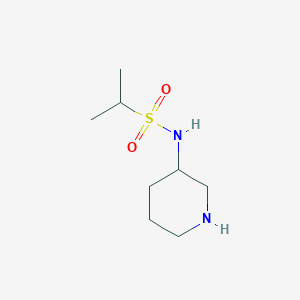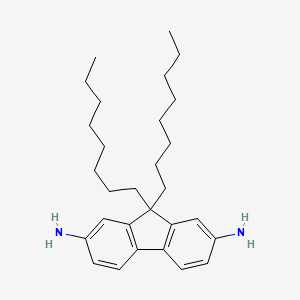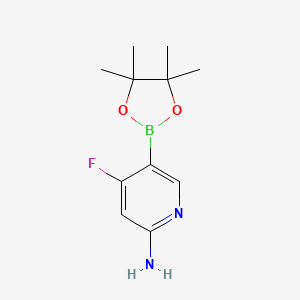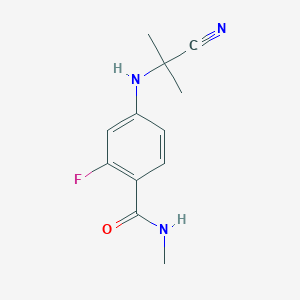
N-(isopropylsulfonyl)piperidin-3-amine
Übersicht
Beschreibung
N-(isopropylsulfonyl)piperidin-3-amine is a useful research compound. Its molecular formula is C8H18N2O2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
N-(Piperidin-3-yl)propane-2-sulfonamide, also known as N-(isopropylsulfonyl)piperidin-3-amine, is a piperidine derivative . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine-containing compounds are known to be important synthetic medicinal blocks for drug construction . They interact with their targets in a way that leads to changes in the target’s function, which can result in therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, affecting various biochemical pathways .
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
Biochemische Analyse
Biochemical Properties
N-(isopropylsulfonyl)piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. This compound acts as an inhibitor of cytochrome P450, thereby affecting the metabolic pathways of other compounds. Additionally, it has been shown to bind to certain protein kinases, modulating their activity and impacting cell signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes. This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, this compound affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of cytochrome P450 enzymes, inhibiting their catalytic activity and preventing the metabolism of other compounds. This inhibition can lead to increased levels of drugs and xenobiotics in the body, potentially enhancing their therapeutic effects or causing adverse reactions. Additionally, this compound interacts with protein kinases, altering their phosphorylation status and affecting downstream signaling pathways. These interactions result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cytochrome P450 activity and persistent changes in cell signaling pathways. These effects are particularly relevant in the context of chronic drug administration and potential drug-drug interactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit cytochrome P450 activity without causing significant toxicity. At higher doses, this compound can lead to adverse effects, such as hepatotoxicity and alterations in liver enzyme levels. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. By inhibiting these enzymes, the compound affects the metabolism of various drugs and xenobiotics, leading to changes in their pharmacokinetics and pharmacodynamics. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. The compound’s distribution is influenced by factors such as tissue perfusion, cellular uptake mechanisms, and binding affinity to intracellular proteins. These interactions determine the localization and concentration of this compound within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the endoplasmic reticulum. The subcellular localization of the compound is essential for its inhibitory effects on cytochrome P450 and its impact on cellular metabolism .
Eigenschaften
IUPAC Name |
N-piperidin-3-ylpropane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTICUWSAAZTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290638 | |
| Record name | N-3-Piperidinyl-2-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944068-23-9 | |
| Record name | N-3-Piperidinyl-2-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944068-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-3-Piperidinyl-2-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)

![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)



![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)

![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)
